6-Ethoxypyridazine-3-carboxylic acid
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Overview
Description
6-Ethoxypyridazine-3-carboxylic acid is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a pyridazine derivative known for its diverse biological activities, including antimicrobial, antifungal, and antitumor properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxypyridazine-3-carboxylic acid typically involves the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate, followed by cyclization and subsequent oxidation to form the desired product. The reaction conditions often include the use of a base such as sodium ethoxide and an oxidizing agent like potassium permanganate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Ethoxypyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted pyridazine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
6-Ethoxypyridazine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and antifungal properties, making it a potential candidate for developing new antibiotics.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Ethoxypyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit the growth of microorganisms by interfering with their metabolic processes. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyridazine-3-carboxylic acid: Similar structure but lacks the ethoxy group.
6-Methoxypyridazine-3-carboxylic acid: Contains a methoxy group instead of an ethoxy group.
6-Chloropyridazine-3-carboxylic acid: Contains a chlorine atom instead of an ethoxy group.
Uniqueness
6-Ethoxypyridazine-3-carboxylic acid is unique due to its ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-ethoxypyridazine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-2-12-6-4-3-5(7(10)11)8-9-6/h3-4H,2H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNDGPIMVAZVTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652790 |
Source
|
Record name | 6-Ethoxypyridazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142054-74-8 |
Source
|
Record name | 6-Ethoxypyridazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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